3-Bromo-7-methoxy-4H-chromen-4-one
Overview
Description
3-Bromo-7-methoxy-4H-chromen-4-one is a compound that belongs to the chromen-4-one family, characterized by a 4H-chromene core structure with a bromo and a methoxy substituent. The compound is of interest due to its potential applications in various fields, including medicinal chemistry, as it can serve as a precursor or an active moiety in drug development .
Synthesis Analysis
The synthesis of related chromen-4-one derivatives often involves the use of reductive amination, as seen in the creation of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . Another approach includes the reaction of ketones with PBr3, which has been used to synthesize 4-bromo-2H-chromenes . These methods highlight the versatility in the synthetic routes available for bromo and methoxy substituted chromen-4-ones.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied, with crystallography revealing details such as space groups, cell constants, and the arrangement of molecules in the crystal lattice. For instance, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and featured p-p stacking . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The electrochemical behavior of chromen-4-one derivatives has been studied, with the reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one leading to the scission of the carbon-bromine bond and the formation of reduced products . The reactivity of these compounds can also be modified through the conversion of bromo compounds to lithio derivatives, providing access to a range of substituted chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. For example, the crystal structure can affect the formation of supramolecular architectures through hydrogen bonding and π-π interactions, as seen in the polymorphic forms of 3-acetyl-8-methoxy-2H-chromen-2-one . Additionally, the presence of substituents like bromo and methoxy groups can impact the planarity of the chromene ring system and its interactions with other molecules in the crystal .
Scientific Research Applications
Synthesis of Polyhydroxylated Compounds
3-Bromo-7-methoxy-4H-chromen-4-one serves as a starting material in the synthesis of a variety of hydroxylated compounds. For instance, it has been used in the synthesis of 2,3-diaryl-9H-xanthen-9-ones, showcasing its utility in organic synthesis processes (Santos, Silva, & Cavaleiro, 2009).
Electrochemical Reduction Studies
This compound has been studied in electrochemical reduction processes. Research involving the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one provides insights into the reductive cleavage of carbon-bromine bonds, which is significant in understanding the chemical properties and reactions of such compounds (Mubarak & Peters, 2008).
Apoptosis Induction in Cancer Research
Certain derivatives of 3-Bromo-7-methoxy-4H-chromen-4-one have been identified as potent apoptosis inducers, particularly in the context of cancer research. These compounds have demonstrated the ability to induce nuclear fragmentation and cell cycle arrest, highlighting their potential as anticancer agents (Kemnitzer et al., 2004).
Development of Novel Therapeutics
The structural versatility of 3-Bromo-7-methoxy-4H-chromen-4-one allows for the design and synthesis of various compounds with potential therapeutic applications. Research has focused on creating molecules that may serve as antibacterial, antifungal, or even anti-inflammatory agents, demonstrating the broad spectrum of possible medical applications (Velpula et al., 2015).
Crystallography and Molecular Modeling
Studies on compounds derived from 3-Bromo-7-methoxy-4H-chromen-4-one also contribute to the field of crystallography and molecular modeling. These studies provide valuable data on molecular structures, interactions, and properties, facilitating the development of more efficient and targeted synthetic routes (Liu et al., 2008).
Safety And Hazards
The compound is classified under the GHS07 category. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-bromo-7-methoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICZAXGNWUFEOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594255 | |
Record name | 3-Bromo-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxy-4H-chromen-4-one | |
CAS RN |
73220-41-4 | |
Record name | 3-Bromo-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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